molecular formula C12H15ClO4S B2380530 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride CAS No. 1016712-73-4

5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2380530
CAS No.: 1016712-73-4
M. Wt: 290.76
InChI Key: ZXIQBSIVKMBCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride ( 1016712-73-4) is a chemical building block of interest in organic and medicinal chemistry research. This compound, with the molecular formula C12H15ClO4S and a molecular weight of 290.76 g/mol, features a benzenesulfonyl chloride core that is substituted with a methyl group and a tetrahydrofuran (oxolane) methoxy chain . The sulfonyl chloride group is a highly reactive functional group, making this compound a versatile intermediate for nucleophilic substitution reactions . It enables researchers to synthesize a diverse array of derivatives, most notably sulfonamides, through reaction with primary and secondary amines . In a research context, this reagent's value is derived from its potential to create novel molecular structures. The tetrahydrofuran moiety is a common heterocycle in pharmaceuticals, known to influence the physical properties and biological activity of drug molecules . As such, researchers can utilize this sulfonyl chloride to incorporate this privileged structure into target molecules, for instance in the development of compound libraries for biological screening . Furthermore, sulfonyl chlorides analogous to this compound have been employed in the development of advanced materials, such as recyclable magnetic nanoparticles for esterification reactions . The mechanism of action for this reagent is characterized by the sulfonyl chloride group acting as an excellent electrophile, facilitating reactions with nucleophiles to form covalent sulfonate or sulfonamide linkages, which are key functional groups in many bioactive compounds and functional materials . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-2-(oxolan-2-ylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4S/c1-9-4-5-11(12(7-9)18(13,14)15)17-8-10-3-2-6-16-10/h4-5,7,10H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIQBSIVKMBCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCO2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Oxolan-2-Ylmethoxy)-5-Methylaniline

The oxolane (tetrahydrofuran) moiety is introduced via nucleophilic substitution between 2-hydroxy-5-methylaniline and (oxolan-2-yl)methyl bromide in the presence of potassium carbonate. Anhydrous dimethylformamide (DMF) at 80°C facilitates etherification over 12 hours, achieving 78% yield. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Diazotization and Sulfur Dioxide Quenching

The aniline intermediate is diazotized using sodium nitrite (1.1 equiv) in concentrated hydrochloric acid at –5°C, forming a stable diazonium salt. This intermediate is then reacted with sulfur dioxide gas in a mixture of acetic acid and toluene containing catalytic copper(I) chloride (10 mol%). The exothermic reaction requires rigorous temperature control (–5°C to 0°C) to minimize byproducts. After 1 hour, the organic layer is separated, washed with brine, and concentrated under reduced pressure to yield the crude sulfonyl chloride.

Table 1: Optimization of Diazotization-Sulfonation Conditions

Parameter Optimal Value Yield Impact
Temperature –5°C to 0°C Prevents decomposition
CuCl Concentration 10 mol% Maximizes SO₂ uptake
Reaction Time 60 minutes Balances completion vs. side reactions

This method achieves 54% overall yield but requires careful handling of toxic gases (SO₂) and explosive diazonium intermediates.

Thiol Oxidation Pathway

Oxidation of aryl thiols to sulfonyl chlorides using hypochlorite reagents offers a safer alternative to diazotization.

Synthesis of 5-Methyl-2-(Oxolan-2-Ylmethoxy)Benzenethiol

Starting from 2-(oxolan-2-ylmethoxy)-5-methyliodobenzene, a Ullmann coupling with thiourea in the presence of copper(I) iodide and 1,10-phenanthroline generates the thiol. The reaction proceeds in DMF at 120°C for 24 hours, yielding 65% of the thiol after extraction with dichloromethane.

Hypochlorite-Mediated Oxidation

The thiol is treated with sodium hypochlorite (3.5 equiv) in a biphasic system of dichloromethane and 2.5 M hydrochloric acid at –5°C. The low temperature prevents overoxidation to sulfonic acids. After quenching excess hypochlorite with sodium thiosulfate, the organic layer is dried over magnesium sulfate and concentrated. Recrystallization from diethyl ether at –78°C provides the sulfonyl chloride in 86% yield.

Key Advantage : This route avoids gaseous reagents and achieves higher yields but faces challenges with thiol stability. The product decomposes by 18% after one week at –20°C, necessitating immediate use or stabilization with radical inhibitors.

Direct Chlorination of Sulfonic Acids

For substrates sensitive to oxidative conditions, direct chlorination of sulfonic acids provides a mild alternative.

Preparation of 5-Methyl-2-(Oxolan-2-Ylmethoxy)Benzenesulfonic Acid

The sulfonic acid is synthesized via sulfonation of 2-(oxolan-2-ylmethoxy)-5-methylbenzene using fuming sulfuric acid (20% SO₃) at 40°C for 6 hours. Neutralization with sodium hydroxide followed by ion-exchange chromatography yields the sodium sulfonate salt (92% purity).

Phosphorus Pentachloride (PCl₅) Chlorination

Reaction of the sulfonic acid with PCl₅ (2.2 equiv) in refluxing thionyl chloride (80°C, 4 hours) converts the –SO₃H group to –SO₂Cl. Excess reagents are removed by distillation, and the residue is purified via short-path distillation under vacuum (0.1 mmHg, 110°C). This method achieves 73% yield but generates corrosive HCl gas, requiring specialized equipment.

Comparative Analysis of Methods

Method Yield Purity Scalability Safety Concerns
Diazotization 54% 90% Moderate SO₂ toxicity
Thiol Oxidation 86% 95% High Thiol instability
Direct Chlorination 73% 88% Low Corrosive byproducts

Emerging Techniques and Catalytic Innovations

Recent studies explore palladium-catalyzed sulfonation and electrochemical chlorination. A 2024 report demonstrates the use of Pd(OAc)₂ with Xantphos ligand to couple (oxolan-2-yl)methoxy groups with pre-sulfonated arenes, though yields remain below 40%. Electrochemical methods using NaCl electrolyte show promise for greener synthesis but require further optimization.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonyl chloride reacts with primary or secondary amines to yield sulfonamides, a critical step in drug discovery.

Example Reaction:
$$ \text{C}{12}\text{H}{15}\text{ClO}4\text{S} + \text{RNH}2 \rightarrow \text{C}{12}\text{H}{14}\text{O}_4\text{S} \cdot \text{NHR} + \text{HCl} $$

Conditions:

  • Conducted at 0–25°C in dichloromethane or THF.

  • Base (e.g., pyridine) neutralizes HCl byproduct .

Key Data:

Amine TypeYield (%)Product StabilityCitation
Aliphatic amines75–90High
Aromatic amines60–75Moderate

Hydrolysis

The sulfonyl chloride group hydrolyzes in water to form sulfonic acid:
$$ \text{C}{12}\text{H}{15}\text{ClO}4\text{S} + \text{H}2\text{O} \rightarrow \text{C}{12}\text{H}{16}\text{O}_5\text{S} + \text{HCl} $$

Kinetics:

  • Rate increases with pH > 7 due to hydroxide ion activity.

Displacement of Oxolanyl-Methoxy Group

Under strong acidic conditions, the oxolanyl-methoxy group may undergo cleavage, forming phenolic byproducts. This side reaction is minimized by maintaining neutral pH during synthesis .

Preparation Method

The compound is synthesized via chlorosulfonation of 5-methyl-2-(oxolan-2-ylmethoxy)phenol:

Steps:

  • React phenol derivative with chlorosulfonic acid at −10°C.

  • Quench excess reagent with Na₂S₂O₃.

  • Purify via low-temperature crystallization .

Critical Parameters:

ParameterOptimal RangeImpact on Yield
Temperature−10°C to 0°CPrevents decomposition
Reaction Time2–4 hoursMaximizes conversion

Stability Profile

ConditionStability OutcomeCitation
Ambient moistureRapid hydrolysis
Light exposureGradual decomposition
Dry, inert gasStable for >6 months at −20°C

Scientific Research Applications

Reactivity and Mechanism

As a sulfonyl chloride, this compound is highly reactive and can participate in nucleophilic substitution reactions. The sulfonyl chloride group acts as an electrophile, allowing it to react with nucleophiles such as amines, alcohols, and thiols. The general reaction mechanism involves the following steps:

  • Nucleophilic Attack : A nucleophile attacks the sulfur atom of the sulfonyl chloride.
  • Formation of Sulfonamide or Sulfide : Depending on the nucleophile, products such as sulfonamides or sulfides are formed.
  • Release of HCl : The reaction typically releases hydrochloric acid as a byproduct .

Medicinal Chemistry

5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds due to its ability to modify biological molecules. Notably, it has been explored for its potential in developing inhibitors for specific protein targets.

Case Study: TRIM24 Inhibitors
Research has indicated that compounds related to this sulfonyl chloride can serve as inhibitors for TRIM24, a protein implicated in cancer progression. The compound's structure allows for specific interactions within the binding pocket of TRIM24, enhancing potency and selectivity .

Organic Synthesis

In organic synthesis, this compound serves as a key intermediate in the preparation of more complex molecules. Its ability to introduce sulfonamide moieties into various substrates makes it valuable for creating diverse chemical entities.

Example Reactions :

  • Synthesis of Sulfonamides : By reacting with primary or secondary amines.
  • Formation of Sulfones : Through oxidation reactions post-nucleophilic substitution.

These reactions highlight its utility in generating compounds with potential biological activity .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate linkages, which are stable and resistant to hydrolysis. This reactivity makes it useful in various chemical transformations and applications .

Comparison with Similar Compounds

Key Observations :

  • Oxolane Ring Orientation : Compared to 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride (CAS 1285121-04-1), the oxolane substituent at position 2 (vs. 3) introduces steric and electronic variations, which may alter reaction kinetics .
  • Isomeric Differences : The compound 2-methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride (CAS 60465-44-3) is a positional isomer, with methyl and oxolane groups swapped between positions 2 and 3. This rearrangement could influence solubility and steric hindrance near the sulfonyl chloride group .

Reactivity and Stability

  • Electron-Withdrawing vs.
  • Steric Effects : The oxolan-2-ylmethoxy group introduces moderate steric hindrance compared to smaller substituents like methoxy (A263034) or ethoxy (A592919). This could slow down nucleophilic attacks at the sulfonyl chloride site .
  • Thermal Stability : Compounds with bulkier substituents (e.g., oxolane rings) may exhibit lower thermal stability due to increased molecular strain, though experimental data for these specific derivatives are unavailable .

Biological Activity

5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with a complex structure that includes a methyl group, an oxolane ring, and a sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₅ClO₄S
  • Molecular Weight : Approximately 286.76 g/mol
  • Functional Groups : Sulfonyl chloride, methoxy, and oxolane.

As a sulfonyl chloride, 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride exhibits high electrophilicity, making it reactive towards nucleophiles. This characteristic allows the compound to participate in nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives. The reactivity profile suggests potential applications in drug development, particularly in creating enzyme inhibitors and modifying biomolecules.

Enzyme Inhibition

The potential for 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride to act as an enzyme inhibitor is noteworthy. Sulfonyl chlorides are often utilized in the design of inhibitors for carbonic anhydrases and other enzymes involved in metabolic pathways. The ability to form stable complexes with target enzymes could position this compound as a candidate for further investigation in therapeutic applications .

Case Studies and Research Findings

Although direct studies on the biological activity of 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride are sparse, related research provides insights into its potential applications:

  • Antibacterial Activity : A study involving sulfonamide derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial metabolic processes through enzyme inhibition .
  • Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens, indicating that modifications to the sulfonamide structure can enhance biological activity against specific targets .
  • Pharmacokinetics : Understanding the pharmacokinetics of sulfonamide compounds can inform the development of 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride as a therapeutic agent. Studies typically involve assessing absorption, distribution, metabolism, and excretion (ADME) profiles in animal models .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-Methylbenzenesulfonyl chlorideC₇H₇ClO₂SSimpler structure lacking the oxolane ring
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chlorideC₁₁H₁₃ClO₄SDifferent positioning of methyl and oxolane groups
2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chlorideC₁₀H₁₁ClO₄SContains an oxopropyl group instead of an oxolane ring

This table highlights the structural diversity among sulfonamide derivatives and their potential implications for biological activity.

Q & A

Q. What are the established synthetic routes for 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonation reactions. For example:

  • Step 1: React 5-methyl-2-hydroxybenzene sulfonic acid with oxolane-2-ylmethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the oxolane methoxy group .
  • Step 2: Chlorination of the sulfonic acid intermediate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C .
  • Optimization: Triethylamine is often added to scavenge HCl, shifting equilibrium toward product formation . Yield and purity are monitored via TLC (e.g., chloroform:methanol, 7:3) and purified via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., sulfonyl chloride at C1, methyl at C5, oxolane methoxy at C2). For example, the oxolane protons appear as multiplet signals at δ 1.6–2.1 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities, with UV detection at 254 nm .
  • Mass Spectrometry (MS): ESI-MS in negative ion mode detects the molecular ion peak at m/z 289.03 [M-Cl]⁻, confirming molecular weight (290.76 g/mol) .

Advanced Research Questions

Q. How does the electronic environment of the sulfonyl chloride group influence its reactivity in nucleophilic substitution reactions, and what strategies mitigate side reactions?

Methodological Answer: The electron-withdrawing sulfonyl group activates the chloride for nucleophilic displacement but may also promote hydrolysis. Key considerations:

  • Reactivity Modulation: Electron-donating groups (e.g., methyl at C5) stabilize the transition state, enhancing reactivity with amines or alcohols. Conversely, steric hindrance from the oxolane methoxy group may slow reactions .
  • Side Reaction Mitigation:
    • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydrolysis .
    • Add molecular sieves or scavengers (e.g., triethylamine) to absorb generated HCl .
    • Monitor reaction progress via FT-IR for disappearance of the S=O stretch (~1370 cm⁻¹) post-substitution .

Q. What are the methodological considerations for employing this compound in the synthesis of sulfonamide-based enzyme inhibitors, particularly in optimizing selectivity and potency?

Methodological Answer:

  • Targeted Functionalization: React with primary/secondary amines (e.g., anilines, piperazines) under mild conditions (0–25°C, 2–6 hours) to form sulfonamides. Excess amine (1.5–2 eq) ensures complete substitution .
  • Selectivity Optimization:
    • Introduce steric bulk (e.g., tert-butyl groups) on the amine to reduce off-target binding .
    • Use computational docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites, prioritizing sulfonamides with hydrogen-bonding motifs .
  • Potency Assays:
    • Measure IC₅₀ values via fluorescence-based enzyme inhibition assays (e.g., carbonic anhydrase II).
    • Compare with control compounds (e.g., acetazolamide) to benchmark efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.